1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound that features a pyrazolo[4,3-b]pyridine core with a boronic ester group
Preparation Methods
The synthesis of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction, often using a palladium catalyst and pinacolborane
Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition . The pyrazolo[4,3-b]pyridine core can interact with biological targets, potentially affecting various molecular pathways.
Comparison with Similar Compounds
Similar compounds to 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine include:
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also features a boronic ester group and is used in similar coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boronic ester compound used in organic synthesis.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine core, used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the boronic ester group with the versatility of the pyrazolo[4,3-b]pyridine core, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H20BN3O2 |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C14H20BN3O2/c1-9-12-11(18(6)17-9)7-10(8-16-12)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 |
InChI Key |
IHQUMFLAMSIDRL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=NN3C)C)N=C2 |
Origin of Product |
United States |
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